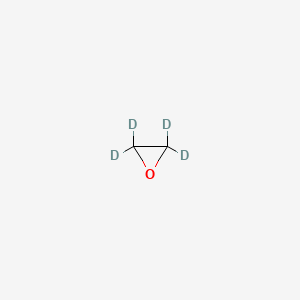

Oxirane-d4

描述

Oxirane-d4 (C₂D₄O), also known as deuterated ethylene oxide, is a stable isotope-labeled analog of ethylene oxide where all four hydrogen atoms are replaced by deuterium. Key properties include:

- Molecular weight: 48.08 g/mol .

- Physical properties: Boiling point = 10.7°C, density = 0.896 g/mL at 25°C, and vapor density = 1.52 (vs. air) .

- Isotopic purity: ≥98 atom % D, with ≥99% chemical purity (CP) .

- Applications: Used in protein expression studies, environmental research, and as a tracer in mechanistic investigations due to its isotopic labeling .

- Stabilization: Contains hydroquinone (0.01–0.1%) to prevent polymerization .

属性

IUPAC Name |

2,2,3,3-tetradeuteriooxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3-1/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYPIBMASNFSPL-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(O1)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60984115 | |

| Record name | (~2~H_4_)Oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6552-57-4 | |

| Record name | Oxirane-d4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_4_)Oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6552-57-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Oxirane-d4 is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving deuterated compounds to trace biochemical pathways.

Medicine: In the development of deuterated drugs for improved pharmacokinetics and reduced toxicity.

Industry: In the production of specialty chemicals and materials.

作用机制

The mechanism by which Oxirane-d4 exerts its effects involves its reactivity as an epoxide. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. The presence of deuterium atoms can influence the reaction kinetics and pathways, providing insights into the behavior of deuterated compounds in biological systems.

Molecular Targets and Pathways:

Enzymatic Reactions: this compound can be used to study enzyme-catalyzed reactions involving epoxides.

Biochemical Pathways: Deuterated compounds are valuable in tracing biochemical pathways and understanding metabolic processes.

相似化合物的比较

Comparison with Structurally Similar Oxirane Derivatives

Ethylene Oxide (Non-Deuterated)

Key Insight : The deuterium substitution in this compound slightly increases molecular weight and density compared to ethylene oxide, making it ideal for isotopic studies .

Substituted Oxiranes

(R)-2-(4-Nitrophenyl)oxirane (CAS 78038-43-4)

- Structure : Oxirane ring substituted with a nitro-phenyl group .

- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation .

- Applications : Intermediate in specialty chemical synthesis .

2-(4-Vinylphenyl)oxirane (CAS 10431-61-5)

- Structure : Oxirane with a vinylphenyl substituent .

- Molecular weight : 146.19 g/mol .

- Applications : Organic synthesis building block for polymers or functional materials .

2-((4-Chlorophenyl)methyl)oxirane

- Structure : Oxirane with a chlorophenylmethyl group .

- Applications: Not explicitly stated, but likely used in agrochemical or pharmaceutical intermediates .

Key Insight : Substituted oxiranes exhibit diverse reactivity and applications depending on their functional groups, but they often share hazards like toxicity or irritancy .

Dioxiranes (e.g., Dimethyldioxirane)

- Structure : Three-membered ring with two oxygen atoms .

- Reactivity : Strong oxidizing agents used for epoxidation, C–H activation, and sulfoxidation .

- Applications : Organic synthesis, particularly in stereoselective reactions .

Comparison with this compound : Unlike this compound, dioxiranes are highly reactive and unstable, requiring in situ preparation. This compound’s deuterium labeling and stability make it more suited for analytical applications .

生物活性

Oxirane-d4, also known as deuterated oxirane, is a synthetic compound characterized by its unique four-membered cyclic ether structure. Its biological activity has garnered attention in various fields, including toxicology, pharmacology, and environmental science. This article provides a comprehensive overview of the biological activity of this compound, discussing its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a deuterated form of oxirane (ethylene oxide), where hydrogen atoms are replaced by deuterium. This modification affects its physical and chemical properties, influencing its reactivity and interactions with biological systems.

1. Metabolism and Enzymatic Interactions

This compound undergoes metabolic transformations primarily through cytochrome P450 enzymes. Research indicates that repeated exposure to oxirane can induce specific cytochrome P450 isoforms, such as CYP2B1/2 and CYP3A1/2. For instance, studies have shown that inhalation exposure to octamethylcyclotetrasiloxane (D4) induces significant increases in these enzymes' activities, suggesting similar potential for this compound to modulate hepatic enzyme activity .

| Enzyme Type | Activity Increase | Exposure Duration |

|---|---|---|

| CYP2B1/2 | >10-fold | 28 days |

| CYP3A1/2 | 2-3 fold | 28 days |

2. Toxicological Effects

This compound has been studied for its toxicological effects in various animal models. Notably, it has been associated with hepatomegaly and other liver-related pathologies following prolonged exposure. The compound's capacity to induce liver enzymes parallels findings in studies involving other cyclic ethers, indicating a potential risk for liver toxicity .

Case Study 1: Hepatic Induction in Fischer 344 Rats

In a controlled study involving Fischer 344 rats exposed to varying concentrations of D4, significant hepatic enzyme induction was observed. The study revealed that at higher concentrations (700 ppm), there was a marked increase in CYP2B1/2 activity and protein expression by over 20-fold after 28 days of exposure. This finding suggests that this compound may exhibit similar inductive properties on hepatic enzymes .

Case Study 2: Environmental Impact Assessment

Research on the environmental fate of this compound indicates its persistence in aquatic systems. A study assessed the degradation pathways of oxiranes in wastewater treatment facilities, highlighting the potential for bioaccumulation and long-term ecological effects . The findings emphasize the need for careful monitoring of oxirane derivatives in environmental contexts.

Summary of Findings

- Induction of Cytochrome P450 Enzymes : this compound significantly induces hepatic enzymes related to drug metabolism.

- Toxicological Risks : Prolonged exposure can lead to liver enlargement and enzyme dysregulation.

- Environmental Persistence : The compound's stability raises concerns regarding its ecological impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。